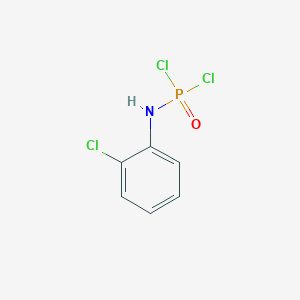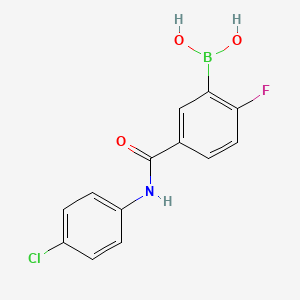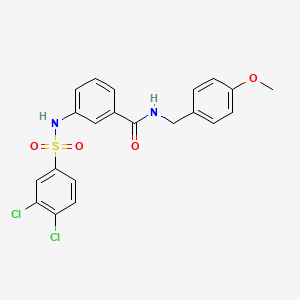
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide is a complex organic compound that features a sulfonamide group, a dichlorophenyl group, and a methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichloroaniline with chlorosulfonic acid to form 3,4-dichlorophenylsulfonamide. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorophenylsulfonamide
- N-(4-Methoxybenzyl)benzamide
- 3,4-Dichloroaniline
Uniqueness
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. Its dichlorophenyl group enhances its reactivity, while the sulfonamide and methoxybenzyl groups contribute to its potential therapeutic effects.
Propriétés
Formule moléculaire |
C21H18Cl2N2O4S |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
3-[(3,4-dichlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-17-7-5-14(6-8-17)13-24-21(26)15-3-2-4-16(11-15)25-30(27,28)18-9-10-19(22)20(23)12-18/h2-12,25H,13H2,1H3,(H,24,26) |
Clé InChI |
BXZXMHHNACEBGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)

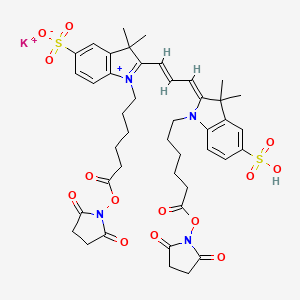
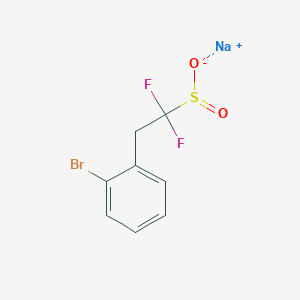
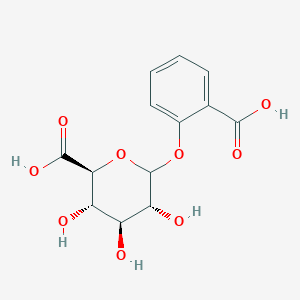
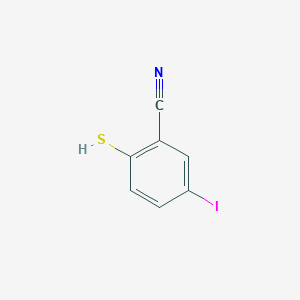
![[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)
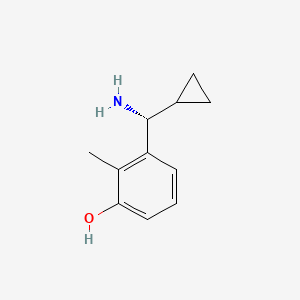
![(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
